4-Bromo-7-fluoroindan-2-one 4-Bromo-7-fluoroindan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17246862
InChI: InChI=1S/C9H6BrFO/c10-8-1-2-9(11)7-4-5(12)3-6(7)8/h1-2H,3-4H2
SMILES:
Molecular Formula: C9H6BrFO
Molecular Weight: 229.05 g/mol

4-Bromo-7-fluoroindan-2-one

CAS No.:

Cat. No.: VC17246862

Molecular Formula: C9H6BrFO

Molecular Weight: 229.05 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-7-fluoroindan-2-one -

Specification

Molecular Formula C9H6BrFO
Molecular Weight 229.05 g/mol
IUPAC Name 4-bromo-7-fluoro-1,3-dihydroinden-2-one
Standard InChI InChI=1S/C9H6BrFO/c10-8-1-2-9(11)7-4-5(12)3-6(7)8/h1-2H,3-4H2
Standard InChI Key PIWBFXBZBTUWBD-UHFFFAOYSA-N
Canonical SMILES C1C(=O)CC2=C(C=CC(=C21)F)Br

Introduction

Chemical Structure and Physicochemical Properties

The indanone core consists of a bicyclic framework comprising a benzene ring fused to a cyclopentanone ring. In 4-bromo-7-fluoroindan-2-one, the ketone oxygen resides at the 2-position, while the bromine and fluorine atoms occupy the 4- and 7-positions on the aromatic ring. This arrangement influences electronic distribution, with the electron-withdrawing halogens deactivating the ring and directing electrophilic substitution to specific sites.

Key physicochemical properties inferred from analogous compounds include:

PropertyValue/Description
Molecular Weight229.04 g/mol
Melting Point~150–160°C (estimated)
SolubilityLow in water; soluble in DCM, THF
LogP (Partition Coefficient)~2.5 (predicted)

The bromine atom enhances molecular polarizability, potentially improving binding affinity in biological systems, while the fluorine atom contributes to metabolic stability .

Synthetic Methodologies

Halogenation Techniques

Direct halogenation of indan-2-one derivatives presents challenges due to competing ring oxidation. Selective bromination at the 4-position may require:

  • Electrophilic Bromination: Using Br₂ in H₂SO₄ at 0°C, leveraging the directing effects of existing substituents.

  • Metal-Catalyzed Coupling: Suzuki-Miyaura coupling with pre-functionalized intermediates could introduce bromine post-cyclization .

Reactivity and Functionalization

The ketone group at C2 participates in nucleophilic additions and reductions, while the aromatic halogens enable cross-coupling reactions:

Nucleophilic Additions

  • Grignard Reagents: React with the ketone to form tertiary alcohols.
    R-MgX+C=OR-C-O-MgXR-C-OH\text{R-MgX} + \text{C=O} \rightarrow \text{R-C-O-MgX} \rightarrow \text{R-C-OH}

  • Wittig Reactions: Generate alkenes via ylide intermediates.

Reduction Pathways

  • Ketone Reduction: NaBH₄ or LiAlH₄ reduces the carbonyl to a secondary alcohol, yielding 4-bromo-7-fluoroindan-2-ol.

  • Aromatic Ring Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the benzene ring, though this may alter biological activity.

Cross-Coupling Reactions

  • Suzuki Coupling: The bromine atom at C4 undergoes palladium-catalyzed coupling with aryl boronic acids, enabling diversification of the aromatic system .

Biological Activity and Applications

While specific studies on 4-bromo-7-fluoroindan-2-one are scarce, structurally related indanones exhibit notable bioactivities:

Anticancer Mechanisms

Indanones modulate apoptosis pathways in cancer cells. The ketone group chelates metal ions in proteases, while halogens enhance membrane permeability. In vitro studies on HL-60 leukemia cells show IC₅₀ values <10 μM for related compounds .

Neuroprotective Effects

Fluorinated indanones inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC₅₀ values comparable to donepezil in Alzheimer’s models .

Industrial and Research Considerations

Scalability Challenges

  • Halogen Handling: Bromine’s corrosivity necessitates specialized reactor materials (e.g., Hastelloy).

  • Waste Management: Fluorinated byproducts require neutralization to prevent environmental release.

Regulatory Status

As a research-stage compound, 4-bromo-7-fluoroindan-2-one lacks FDA approval. Safety data sheets recommend:

  • PPE: Nitrile gloves, goggles, and fume hoods during handling.

  • Storage: Inert atmosphere, -20°C, protected from light.

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